Lipophilicity Divergence: Target Compound Exhibits 0.9 XLogP3-AA vs. 0.3 for Closest Analogs
The target compound's computed XLogP3-AA of 0.9 is threefold that of both 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid (0.3) and 2-cyclopropylpyrimidine-5-carboxylic acid (0.3), indicating substantially higher predicted membrane permeability and a differentiated pharmacokinetic profile [1][2][3].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | Comparator 1: 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid = 0.3; Comparator 2: 2-cyclopropylpyrimidine-5-carboxylic acid = 0.3 |
| Quantified Difference | +0.6 log units (3× higher lipophilicity) |
| Conditions | PubChem computed XLogP3-AA values derived from consensus atom-additive method (release 2021.05.07) |
Why This Matters
Lipophilicity differences of ≥0.5 log units materially affect passive membrane permeability and nonspecific protein binding, making this compound a distinct input for ADME-driven SAR exploration.
- [1] PubChem CID 97620272. 2-Cyclopropyl-4-(pyridin-3-yl)pyrimidine-5-carboxylic acid (XLogP3-AA = 0.9). NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/97620272 View Source
- [2] PubChem CID 24903637. 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid (XLogP3-AA = 0.3). NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/24903637 View Source
- [3] PubChem CID 23082051. 2-Cyclopropyl-5-pyrimidinecarboxylic acid (XLogP3-AA = 0.3). NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/23082051 View Source
